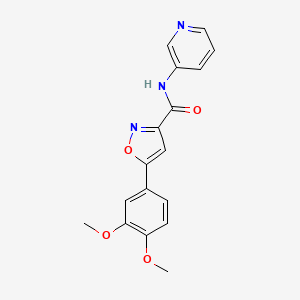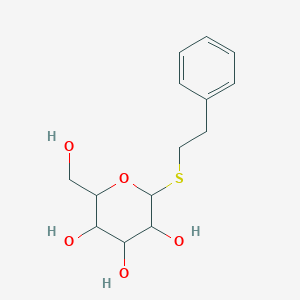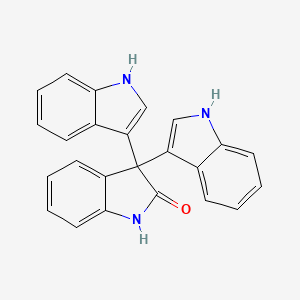
3,3-Bis(1H-indole-3-yl)-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(1H-indole-3-yl)-2-indolinone is a natural product found in Vibrio and Isatis costata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
3,3-Bis(1H-indole-3-yl)-2-indolinone and its derivatives are significant in the field of organic chemistry due to their pharmacological and biological properties. Researchers have explored various methods for synthesizing these compounds. For instance, Khalafi‐Nezhad et al. (2008) described a solvent-free process using trityl chloride as a catalyst for preparing bis(1H-indol-3-yl)methanes, demonstrating high efficiency and yield at room temperature (Khalafi‐Nezhad et al., 2008). Additionally, Brahmachari and Banerjee (2014) developed a pseudo-three-component one-pot synthesis of functionalized 3,3-bis(indol-3-yl)indolin-2-ones, highlighting its mild reaction conditions, excellent yields, and environmental friendliness (Brahmachari & Banerjee, 2014).
Green Chemistry and Environmental Applications
The research into 3,3-Bis(1H-indole-3-yl)-2-indolinone also emphasizes green chemistry approaches. Joshi et al. (2010) described an ultrasound-assisted green synthesis of bis(indol-3-yl)methanes using 1-hexenesulphonic acid sodium salt, offering an economic and environmentally friendly method (Joshi et al., 2010). Verma et al. (2016) explored the use of bis(indolyl)methanes as green corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications (Verma et al., 2016).
Biological and Pharmaceutical Applications
In the pharmaceutical realm, the derivatives of 3,3-Bis(1H-indole-3-yl)-2-indolinone have shown promising biological activities. Radhakrishnan et al. (2020) synthesized Schiff bases containing the indole group and examined their antimicrobial activity, indicating their potential in antimicrobial treatments (Radhakrishnan et al., 2020). Additionally, Garbe et al. (2000) isolated novel indole derivatives from Escherichia coli and Corynebacteria, suggesting a possible role in treating neurodegenerative diseases (Garbe et al., 2000).
Advanced Materials and Sensing Applications
The synthesis and properties of 3,3-Bis(1H-indole-3-yl)-2-indolinone derivatives have implications in material science as well. Mohammadi Ziarani et al. (2022) investigated the fluorescent sensing capabilities of these compounds for detecting copper ions, showcasing their potential in developing new sensing materials (Mohammadi Ziarani et al., 2022).
Propiedades
Nombre del producto |
3,3-Bis(1H-indole-3-yl)-2-indolinone |
|---|---|
Fórmula molecular |
C24H17N3O |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3,3-bis(1H-indol-3-yl)-1H-indol-2-one |
InChI |
InChI=1S/C24H17N3O/c28-23-24(17-9-3-6-12-22(17)27-23,18-13-25-20-10-4-1-7-15(18)20)19-14-26-21-11-5-2-8-16(19)21/h1-14,25-26H,(H,27,28) |
Clave InChI |
BSOAGODEMKWJIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)C5=CNC6=CC=CC=C65 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)C5=CNC6=CC=CC=C65 |
Sinónimos |
trisindoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



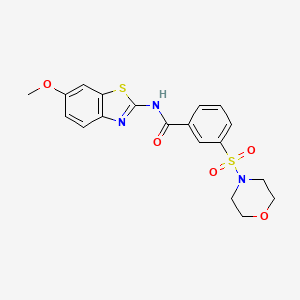
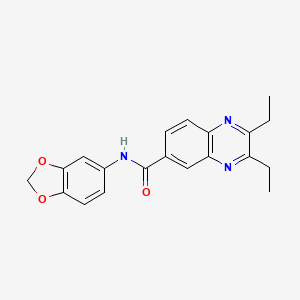
![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
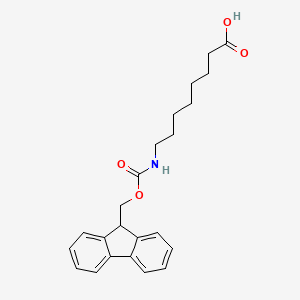
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
![3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid](/img/structure/B1227513.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide](/img/structure/B1227516.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)
![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)

